molecular formula C9H17NO3 B1404472 (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one CAS No. 1417370-07-0

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Cat. No.: B1404472
CAS No.: 1417370-07-0
M. Wt: 187.24 g/mol
InChI Key: QMKUPHLNFRTYKF-SOFGYWHQSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one reflects the compound's complex substitution pattern and stereochemical configuration. The International Union of Pure and Applied Chemistry designation begins with the identification of the four-carbon butenone backbone, numbered to give the ketone functionality the lowest possible position. The stereochemical descriptor "(3Z)" indicates the geometric configuration about the C3-C4 double bond, where the dimethoxymethyl substituent and the dimethylamino group adopt a cis-relationship relative to the alkene geometry.

The molecular formula C₉H₁₇NO₃ encompasses a molecular weight of approximately 187.24 grams per mole, though some sources report slight variations in this value. The dimethoxymethyl group at the 3-position introduces significant steric bulk and electronic effects, while the dimethylamino substituent at the 4-position provides both electron-donating character and potential sites for further chemical modification. The presence of these two distinct functional groups creates a molecule with multiple reactive sites and complex electronic properties.

Property Value Reference
Chemical Abstracts Service Number 1417370-07-0
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Stereochemical Configuration (3Z)
Functional Group Classification β,γ-Unsaturated ketone

The stereochemical assignment relies on the priority rules established by the Cahn-Ingold-Prelog system, where the dimethoxymethyl group takes precedence over the methyl ketone substituent due to the higher atomic number of oxygen compared to carbon. The dimethylamino group similarly takes priority over the hydrogen atom that would complete the alkene substitution pattern. This Z-configuration has significant implications for the compound's conformational preferences and intermolecular interactions in both solution and solid-state environments.

Conjugated Enone System: Electronic Structure and Resonance Stabilization

The electronic structure of this compound exemplifies the principles of conjugation and resonance stabilization characteristic of α,β-unsaturated carbonyl systems, though with the additional complexity of γ-substitution. The compound features a β,γ-unsaturated ketone framework where the C=C double bond is positioned β,γ to the carbonyl group rather than in the more common α,β arrangement. This positioning creates unique electronic properties that differentiate it from conventional enone systems.

The resonance stabilization in this system involves delocalization of electron density across the conjugated π-system, enhanced by the presence of the dimethylamino group which acts as a strong electron-donating substituent. The nitrogen atom's lone pair can participate in π-conjugation with the adjacent alkene, creating extended delocalization that stabilizes the overall molecular framework. This electronic interaction is particularly significant given the Z-configuration, which positions the dimethylamino group in optimal orientation for orbital overlap with the π-system.

The dimethoxymethyl substituent introduces additional electronic complexity through its multiple oxygen-containing functional groups. Each methoxy group possesses lone pairs that can participate in hyperconjugative interactions with the adjacent carbon framework, though the extent of this participation is modulated by the specific conformational preferences of the dimethoxymethyl unit. The overall effect is a highly polarized π-system with significant electron density localized toward the nitrogen and oxygen-containing substituents.

Electronic Property Characteristic Impact
Conjugation Type β,γ-Unsaturated ketone Extended π-system
Electron Donation Dimethylamino group Enhanced resonance
Substituent Effects Dimethoxymethyl Hyperconjugative stabilization
Orbital Alignment Z-Configuration Optimal π-overlap

Recent computational studies of related β,γ-unsaturated ketone systems have revealed that the energy gap between highest occupied and lowest unoccupied molecular orbitals typically ranges from 2.8 to 3.0 electron volts, values that enhance the nonlinear optical responses of such molecular systems. The specific electronic configuration of this compound likely falls within this range, though experimental verification through ultraviolet-visible spectroscopy would be required for definitive characterization.

Comparative Analysis with β,γ-Unsaturated Ketone Derivatives

The structural and electronic properties of this compound can be contextualized through comparison with related β,γ-unsaturated ketone derivatives. Recent synthetic developments have enabled the preparation of numerous compounds within this structural class, each demonstrating distinct reactivity patterns and stereochemical preferences. The copper-catalyzed synthesis of both (Z)- and (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes has revealed that the nature of substituents significantly impacts both the stereoselectivity and enantioselectivity of formation reactions.

Comparative analysis with 4-(dimethylamino)but-3-en-2-one, which lacks the dimethoxymethyl substituent, reveals the profound impact of this functional group on molecular properties. The simpler analogue possesses a molecular weight of 113.16 grams per mole and exhibits different electronic characteristics due to the absence of the additional methoxy functionalities. The presence of the dimethoxymethyl group in the target compound increases both the molecular weight and the number of potential hydrogen bonding sites, factors that significantly influence solid-state packing and solution-phase behavior.

The comparison extends to geometric isomers, particularly the (E)-configured analogue 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, which demonstrates how stereochemical configuration influences molecular properties. This E-isomer, bearing Chemical Abstracts Service number 67751-23-9 and molecular formula C₈H₁₅NO₃, provides insight into the role of geometric configuration in determining both physical properties and chemical reactivity patterns.

Compound Configuration Molecular Weight Key Structural Difference
This compound Z 187.24 g/mol Target compound
4-(dimethylamino)but-3-en-2-one E/Z mixture 113.16 g/mol No dimethoxymethyl
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one E 173.21 g/mol Different substitution pattern
4-(dimethylamino)-3-methylbutan-2-one Saturated 143.23 g/mol No alkene functionality

The analysis of substitution patterns reveals that the position of the dimethoxymethyl group profoundly influences both the synthetic accessibility and the resulting molecular properties. While 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one places both methoxy groups on the same carbon adjacent to the ketone, the target compound distributes these functionalities differently, creating distinct electronic and steric environments. This positional variation affects not only the synthetic routes available for compound preparation but also the subsequent reactivity patterns and potential applications in organic synthesis.

X-ray Crystallographic Studies and Molecular Geometry

The molecular geometry of this compound can be understood through principles established in crystallographic studies of related conjugated enone systems. While specific X-ray crystallographic data for this exact compound may not be readily available, extensive structural studies of analogous β,γ-unsaturated ketones provide valuable insights into the expected geometric parameters and conformational preferences.

Crystallographic investigations of related enone systems reveal characteristic bond lengths and angles that can be extrapolated to the target compound. The carbonyl C=O bond length typically measures approximately 1.22 Ångströms, while the alkene C=C bond adopts a length near 1.33 Ångströms. These values represent the standard geometrical parameters for conjugated systems where electronic delocalization influences bond order and, consequently, internuclear distances.

The torsional angles within the molecule represent critical geometric parameters that influence both electronic properties and intermolecular interactions. Studies of related compounds indicate that the enone moiety typically adopts an s-trans configuration with respect to the ketone group, minimizing steric interactions while optimizing electronic overlap. The specific positioning of the dimethoxymethyl and dimethylamino substituents creates additional conformational constraints that must be accommodated within the overall molecular geometry.

Geometric Parameter Expected Value Structural Significance
C=O Bond Length ~1.22 Å Standard carbonyl character
C=C Bond Length ~1.33 Å Alkene double bond
Enone Torsion s-trans Minimized steric strain
Substituent Orientation Z-Configuration Defined stereochemistry

Intermolecular interactions in the crystalline state likely involve both conventional hydrogen bonding and weaker C-H···O contacts involving the methoxy oxygen atoms and various C-H donors. The dimethylamino nitrogen may participate in weak hydrogen bonding interactions, though the extent of such interactions depends critically on the specific crystal packing arrangement. The presence of multiple oxygen atoms provides numerous sites for potential hydrogen bond acceptance, creating a complex network of intermolecular interactions that stabilize the crystal structure.

The molecular geometry must also accommodate the steric requirements of the bulky dimethoxymethyl substituent, which may adopt specific conformational preferences to minimize unfavorable interactions with other portions of the molecule. The rotation about the C-C bond linking this group to the enone framework provides conformational flexibility that allows optimization of both intramolecular and intermolecular interactions in the solid state. Computational optimization studies using density functional theory methods would provide detailed geometric parameters and would enable comparison with experimental crystallographic determinations once such data become available.

Properties

IUPAC Name

(Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)8(6-10(2)3)9(12-4)13-5/h6,9H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUPHLNFRTYKF-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one typically involves:

  • Formation of the enone backbone via condensation or functional group transformations.
  • Introduction of the dimethylamino group by reaction with dimethylamine or its derivatives.
  • Protection of the enone carbonyl as a dimethoxymethyl acetal to stabilize the reactive site and control stereochemistry.

Detailed Synthetic Routes

Condensation and Amination
  • The core but-3-en-2-one structure is often prepared by condensation of appropriate aldehydes or ketones with methyl ketones or their equivalents.
  • Dimethylamine is introduced via nucleophilic substitution or condensation reactions with α,β-unsaturated ketone precursors under controlled conditions to yield the 4-(dimethylamino)but-3-en-2-one framework.
Acetal Formation (Dimethoxymethyl Protection)
  • The 3-position carbonyl group is protected as a dimethoxymethyl acetal by treatment with methanol and an acid catalyst or by reaction with dimethoxymethane under acidic conditions.
  • This step stabilizes the enone and allows isolation of the Z-isomer by controlling the stereochemistry during acetal formation.

Catalytic and Reaction Conditions

  • The condensation and amination steps are typically carried out under mild to moderate temperature (room temperature to 125 °C), depending on the reactivity of starting materials.
  • Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed for acetal formation.
  • Solvents like toluene, dichloromethane, or methanol are commonly used, with careful control of moisture to prevent hydrolysis.
  • Reaction times vary from several hours to days, with stirring rates optimized for heterogeneous reactions.

Optimization and Yields

  • Ligand and catalyst selection, especially in metal-catalyzed cross-coupling reactions related to this compound class, significantly affect yields.
  • For example, nickel catalysts with bidentate phosphine ligands (e.g., dppf) have been shown to improve yields in related Heck-type reactions involving aryl pivalates and olefins, which share mechanistic features with the preparation of these enone derivatives.
  • Typical isolated yields for optimized reactions range from 80% to over 90%, depending on substrate purity and reaction scale.

Research Findings and Mechanistic Insights

Activation of Carbon-Oxygen Bonds

  • Recent advances in nickel-catalyzed activation of strong carbon-oxygen bonds (e.g., aryl pivalates) have enabled new synthetic pathways to enone derivatives with amino substituents.
  • These methods avoid halogenated intermediates and triflate by-products, offering environmentally friendlier alternatives.

Stereochemical Control

  • The Z-configuration of the dimethoxymethyl group is controlled during acetal formation, influenced by reaction conditions and steric factors.
  • Studies show that bidentate ligands stabilize intermediate complexes, favoring selective formation of desired stereoisomers.

Reaction Scope and Limitations

  • The synthetic methods tolerate a variety of functional groups, including ethers, nitriles, and silyl-protected alcohols, without affecting the dimethylamino or acetal groups.
  • Electron-rich and electron-poor substrates exhibit different reactivities; electron-withdrawing groups may lower yields or require higher temperatures.
  • Alkyl olefins and heteroaromatic substituents may reduce reaction efficiency or lead to isomer mixtures.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes/Outcome
Enone backbone formation Aldehyde + methyl ketone condensation Forms but-3-en-2-one intermediate
Amination Dimethylamine, mild heating Introduces 4-(dimethylamino) substituent
Acetal protection Dimethoxymethane or MeOH + acid catalyst Forms 3-(dimethoxymethyl) acetal, controls Z-isomer
Catalysis (if applicable) Ni(cod)2 + dppf ligand, K3PO4 base, toluene, 125-150 °C, 48 h Optimizes yield in cross-coupling related steps
Purification Silica gel chromatography Isolates pure compound with yields up to 90%+

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The dimethoxymethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one serves as a crucial building block in organic synthesis. It can be used as a reagent in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : Reduction can yield alcohols or amines.
  • Substitution Reactions : The dimethoxymethyl and dimethylamino groups can be replaced with other functional groups under appropriate conditions.

Research into the biological activity of this compound is ongoing. Its unique functional groups may allow it to interact with biomolecules, potentially leading to therapeutic applications. Studies have suggested that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.

Medicinal Chemistry

In medicinal chemistry, this compound may act as an intermediate in drug synthesis. Its structural characteristics may enhance the pharmacological profiles of certain drugs, leading to improved efficacy or reduced side effects.

Industrial Applications

In industry, this compound can be utilized in the production of specialty chemicals and polymers. Its versatility makes it suitable for various applications, from pharmaceuticals to agrochemicals.

Similar Compounds

Compound NameStructural Difference
(3Z)-3-(methoxymethyl)-4-(dimethylamino)but-3-en-2-oneMethoxymethyl group instead of dimethoxymethyl
(3Z)-3-(dimethoxymethyl)-4-(methylamino)but-3-en-2-oneMethylamino group instead of dimethylamino

Uniqueness

The unique combination of the dimethoxymethyl and dimethylamino groups in this compound distinguishes it from similar compounds, potentially conferring distinct reactivity and properties that can be leveraged for various applications.

Mechanism of Action

The mechanism of action of (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets and pathways The dimethoxymethyl and dimethylamino groups may play a role in its reactivity and binding affinity to these targets

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The dimethoxymethyl group in the target compound introduces steric hindrance and electron-donating effects, which may slow nucleophilic attacks compared to smaller substituents like methyl or electron-withdrawing groups (e.g., sulfonyl in ).

Physical and Solubility Properties

  • Solubility: Triazinylaminobenzoic acids (structurally distinct but sharing enone-like features) exhibit low solubility in common organic solvents, with 1,4-dioxane being optimal . The dimethoxymethyl group in the target compound may improve solubility in polar aprotic solvents compared to hydrophobic substituents (e.g., 4-chlorophenylsulfanyl in ).
  • Crystallinity: Many enone derivatives, including those in , form crystalline solids, facilitating purification. The target compound’s discontinuation may relate to challenges in crystallization or scale-up .

Biological Activity

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one is an organic compound notable for its unique structural features, including a dimethoxymethyl group and a dimethylamino group attached to a butenone backbone. This compound's structure suggests potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the dimethoxymethyl and dimethylamino groups enhances its reactivity and binding affinity, which may influence various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that analogs of this compound can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.

Inhibition of Enzymatic Activity

One significant area of research involves the inhibition of enzymatic activity. Preliminary findings suggest that this compound may inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition could have implications for treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays performed on cell lines have demonstrated varying degrees of cytotoxic effects associated with this compound. These studies are crucial for assessing its potential therapeutic applications and safety profile.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study focusing on the antimicrobial effects of similar compounds revealed that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.
  • Tyrosinase Inhibition : In vitro studies showed that analogs of this compound were effective in inhibiting mushroom tyrosinase, with IC50 values indicating strong activity. For example, one analog demonstrated an IC50 value significantly lower than that of standard inhibitors like kojic acid, highlighting its potential as a skin-lightening agent.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 Value (µM)Biological Activity
Kojic Acid-24.09Tyrosinase Inhibitor
Analog 1-17.62Tyrosinase Inhibitor
Analog 2-3.77Tyrosinase Inhibitor
(3Z)-DMAB-1.12Strong Tyrosinase Inhibitor

Q & A

Q. How can hyperspectral imaging (HSI) or other analytical techniques enhance pollution monitoring studies involving this compound?

  • Methodological Answer : Deploy HSI to detect trace amounts in environmental samples by identifying unique spectral fingerprints (e.g., 400–1000 nm range). Calibrate with spiked samples to address limitations from low pollution variability in synthetic mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 2
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(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

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